

# Thalidomide-PEG5-COOH: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Thalidomide-PEG5-COOH	
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An In-depth Whitepaper on the Structure, Properties, and Application of a Key Bifunctional Linker in Targeted Protein Degradation

### **Abstract**

**Thalidomide-PEG5-COOH** is a pivotal synthetic molecule in the rapidly advancing field of targeted protein degradation. It serves as a fundamental building block in the creation of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **Thalidomide-PEG5-COOH**. Furthermore, it details its mechanism of action in recruiting the E3 ubiquitin ligase Cereblon (CRBN) and provides established experimental protocols for its characterization and conjugation. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical biology.

## **Chemical Structure and Properties**

**Thalidomide-PEG5-COOH** is a heterobifunctional molecule comprised of three key components: a thalidomide moiety, a five-unit polyethylene glycol (PEG) linker, and a terminal carboxylic acid group.[1]

• Thalidomide Moiety: This part of the molecule is responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase, a critical interaction for its function in PROTACs.[1] The phthalimide and glutarimide rings of thalidomide are essential for this binding.[1] The



stereochemistry at the chiral center of the glutarimide ring is crucial for CRBN binding, with the (S)-enantiomer showing significantly higher affinity.

- PEG5 Linker: The pentaethylene glycol spacer enhances the solubility and stability of the molecule.[1] The length and flexibility of the PEG linker are critical for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
- Terminal Carboxylic Acid: This functional group provides a versatile point of attachment for conjugating a ligand that specifically binds to a target protein of interest, enabling the creation of a PROTAC.[1][2]

## **Physicochemical Properties**

A summary of the key quantitative data for **Thalidomide-PEG5-COOH** is presented in the table below.

Property	Value	Reference
Molecular Formula	C26H34N2O12	[1][2]
Molecular Weight	566.56 g/mol	[1][2]
CAS Number	2353563-48-9	[1][2]
Appearance	White to off-white solid	[1]
Purity	≥95%	[2]
Solubility	Soluble in DMSO, DMF	[1]
Storage	Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months	[3]

## **Mechanism of Action in PROTACs**

**Thalidomide-PEG5-COOH** is a foundational component for the synthesis of PROTACs. In a PROTAC molecule, the thalidomide portion binds to CRBN, a component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN).[1] The other end of the PROTAC, which is conjugated to the carboxylic acid of **Thalidomide-PEG5-COOH**, binds to a specific protein of

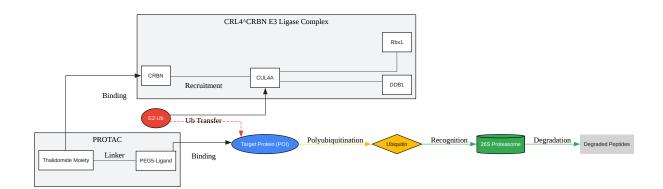




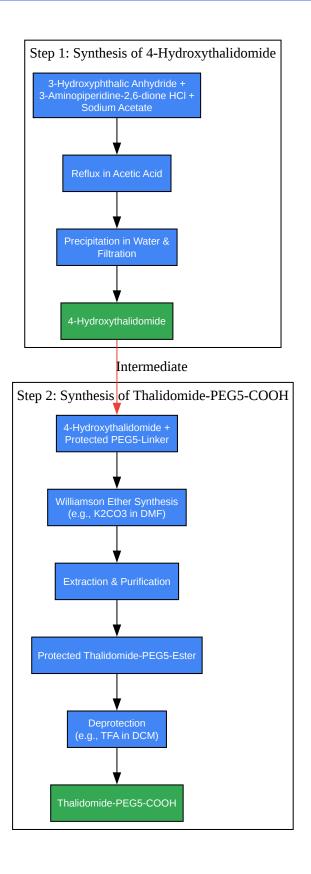


interest (POI). This dual binding brings the POI into close proximity with the E3 ligase complex. [1] This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.[1]

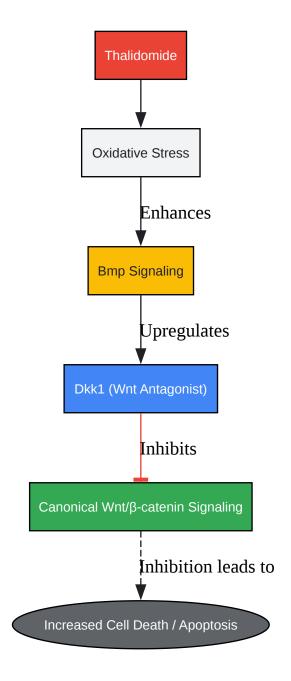












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Address: 3281 E Guasti Rd

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